Cas no 2369-31-5 (2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one)
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE
- 2,2,2-trifluoro-1-(4-phenylphenyl)ethanone
- 1-Biphenyl-4-yl-2,2,2-trifluor-aethanon
- 1-biphenyl-4-yl-2,2,2-trifluoro-ethanone
- 2,2,2-trifluoro-4'-phenylacetophenone
- 4-(TRIFLUOROACETYL)BIPHENYL
- 4-biphenylyl trifluoromethyl ketone
- 2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one
- 2369-31-5
- DTXSID30454734
- 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethanone
- CS-0269810
- RRQMTKLKELCWIL-UHFFFAOYSA-N
- Ethanone, 1-[1,1'-biphenyl]-4-yl-2,2,2-trifluoro-
- 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one
- 1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-one
- SCHEMBL4502846
- AB08984
- 1-(4-Biphenylyl)-2,2,2-Trifluoroethanone
- EN300-1871657
- 2,2,2-Trifluoro-1-(biphenyl-4-yl)ethanone
- AKOS014791008
-
- MDL: MFCD01320014
- Inchi: 1S/C14H9F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- InChI Key: RRQMTKLKELCWIL-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)C1C=CC=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 250.06100
- Monoisotopic Mass: 250.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.09860
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110026-5g |
1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethanone |
2369-31-5 | 95% | 5g |
$822.22 | 2023-09-02 | |
| abcr | AB200792-1 g |
4'-Phenyl-2,2,2-trifluoroacetophenone |
2369-31-5 | 1g |
€439.90 | 2022-06-11 | ||
| abcr | AB200792-5 g |
4'-Phenyl-2,2,2-trifluoroacetophenone |
2369-31-5 | 5g |
€1,080.50 | 2022-06-11 | ||
| eNovation Chemicals LLC | Y1266390-250mg |
Ethanone, 1-[1,1'-biphenyl]-4-yl-2,2,2-trifluoro- |
2369-31-5 | 97% | 250mg |
$355 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1266390-1g |
Ethanone, 1-[1,1'-biphenyl]-4-yl-2,2,2-trifluoro- |
2369-31-5 | 97% | 1g |
$600 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T935327-1g |
2,2,2-trifluoro-4'-phenylacetophenone |
2369-31-5 | ≥95% | 1g |
¥3,246.30 | 2022-06-14 | |
| Fluorochem | 207035-1g |
4'-Phenyl-2,2,2-trifluoroacetophenone |
2369-31-5 | 97% | 1g |
£321.00 | 2022-03-01 | |
| Fluorochem | 207035-5g |
4'-Phenyl-2,2,2-trifluoroacetophenone |
2369-31-5 | 97% | 5g |
£842.00 | 2022-03-01 | |
| Enamine | EN300-1871657-0.05g |
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one |
2369-31-5 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1871657-0.1g |
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one |
2369-31-5 | 0.1g |
$490.0 | 2023-09-18 |
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one Suppliers
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one
Introduction to 2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one (CAS No. 2369-31-5) and Its Emerging Applications in Chemical Biology
2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one, identified by the chemical abstracts service number 2369-31-5, is a fluorinated aromatic ketone that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. The presence of fluorine atoms in its molecular framework imparts distinct physicochemical characteristics, making it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. This compound belongs to the class of biphenyl derivatives, which are widely studied for their potential biological activities.
The structure of 2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one consists of a central ketone group flanked by two phenyl rings, one of which is substituted with a fluorine atom at the para position. This arrangement creates a system with high lipophilicity and moderate polarity, which is advantageous for membrane permeability and interactions with biological targets. The fluorine atom introduces a strong electron-withdrawing effect through the inductive mechanism, influencing the reactivity and electronic distribution across the molecule.
Recent advancements in fluorinated organic chemistry have highlighted the role of such compounds in modulating enzyme activity and receptor binding. Studies have demonstrated that fluorine substitution can enhance metabolic stability and binding affinity, key factors in drug design. For instance, biphenyl ketones like 2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one have been explored as intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The para-substituted biphenyl system is particularly noteworthy for its ability to engage in π-stacking interactions with biological targets, improving drug-like properties.
In the realm of medicinal chemistry, the compound’s fluorinated aromatic core has been leveraged to develop molecules with enhanced bioavailability and reduced toxicity. The fluorine atom’s ability to fine-tune electronic properties has been exploited in designing ligands that selectively interact with proteins involved in disease pathways. Notably, research has shown that derivatives of this scaffold exhibit inhibitory activity against various enzymes implicated in cancer and inflammatory disorders. The ketone group further contributes to versatility, allowing for further functionalization through condensation reactions or nucleophilic additions.
The synthesis of 2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one typically involves multi-step organic transformations, including Friedel-Crafts acylation followed by fluorination. Modern synthetic methodologies have improved yields and purity, enabling more efficient access to this valuable intermediate. Advances in catalytic systems have also enabled greener approaches to fluorination, aligning with sustainability goals in pharmaceutical manufacturing. The compound’s stability under various reaction conditions makes it a preferred choice for industrial applications where consistency is paramount.
From a biological perspective, the compound’s potential lies in its ability to modulate protein-protein interactions and enzyme kinetics. Fluorinated aromatic compounds are known to exhibit prolonged half-lives due to their resistance to metabolic degradation. This characteristic has been harnessed in designing long-acting therapeutics that require less frequent administration. Additionally, the biphenyl motif is frequently found in natural products with bioactivity, suggesting that synthetic derivatives may recapitulate similar pharmacological effects.
Recent publications have explored the use of computational chemistry tools to predict the binding modes of 2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-one with biological targets. Molecular docking studies have revealed that its rigid structure allows for optimal positioning within active sites, enhancing binding affinity. These insights have guided experimental efforts toward optimizing lead compounds for clinical development. Furthermore, structural biology techniques such as X-ray crystallography have provided high-resolution images of complexes formed between this compound and its targets, offering invaluable structural information for drug design.
The versatility of fluorinated ketones extends beyond pharmaceutical applications into materials science and agrochemicals. For example, derivatives of this scaffold have been investigated as liquid crystals due to their ability to self-assemble into ordered structures under specific conditions. In agriculture, fluorinated compounds are being developed as next-generation pesticides that offer improved efficacy while minimizing environmental impact. The combination of electronic tuning through fluorine substitution and structural rigidity provided by the biphenyl system makes these molecules attractive for diverse applications.
The future direction of research on CAS No 2369-31-5 is likely to focus on expanding its utility through innovative synthetic strategies and exploring novel biological targets. Collaborative efforts between chemists and biologists will be essential in uncovering new therapeutic opportunities derived from this scaffold. As computational methods continue to evolve, virtual screening will play an increasingly prominent role in identifying promising candidates for further investigation.
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